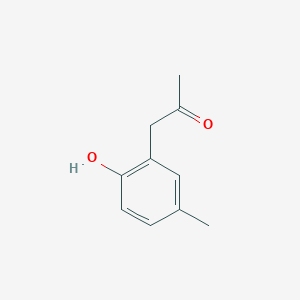

1-(2-Hydroxy-5-methylphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-10(12)9(5-7)6-8(2)11/h3-5,12H,6H2,1-2H3 |

InChI Key |

BNDBUPLDEBQGOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC(=O)C |

Origin of Product |

United States |

Synthetic Chemistry of 1 2 Hydroxy 5 Methylphenyl Propan 2 One and Its Derivatives

Methodologies for Chemical Synthesis

The construction of the 1-(2-hydroxy-5-methylphenyl)propan-2-one scaffold can be achieved through several synthetic strategies, primarily revolving around the modification of readily available precursors, the use of multi-component reactions for analog synthesis, and the application of modern catalytic and green chemistry principles.

Precursor-Based Synthetic Routes (e.g., from 2-hydroxy-5-methylacetophenone or related propiophenones)

A common and direct approach to this compound and its derivatives involves the chemical modification of precursor molecules such as 2-hydroxy-5-methylacetophenone. One of the key strategies is the introduction of a methylene (B1212753) group at the α-position of the ketone.

The Mannich reaction stands out as a versatile method for the α-aminoalkylation of ketones. wikipedia.orgthermofisher.com In this three-component reaction, 2'-hydroxyacetophenones can react with formaldehyde (B43269) and a secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgsu.edu.pk These Mannich bases are valuable intermediates that can be further transformed. For instance, the dimethylamino group in a ketonic Mannich base derived from 2'-hydroxyacetophenone (B8834) can be replaced by various nucleophiles, leading to a diverse range of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

Another precursor-based approach involves the alkylation of 2'-hydroxyacetophenones. The alkylation can be directed to either the phenolic oxygen (O-alkylation) or the α-carbon of the ketone (C-alkylation). Phase transfer catalysis has been effectively employed to control the selectivity of alkylation of 2'-hydroxyacetophenone, enhancing both reaction rates and selectivity. acs.org Iridium-catalyzed alkylation of 2'-hydroxyacetophenone with various alcohols has also been reported to yield C-alkylated products in good yields, particularly under microwave irradiation. researchgate.net

Furthermore, the Claisen-Schmidt condensation of 2'-hydroxyacetophenones with aldehydes provides a pathway to α,β-unsaturated ketones (chalcones). taylorfrancis.comwikipedia.org Subsequent reduction of the double bond in these chalcones can yield the corresponding propanone derivatives. The reactivity of different substituted benzaldehydes in this condensation has been studied, indicating that both electronic and steric effects of the substituents play a significant role. taylorfrancis.com

The direct acylation of phenols, such as p-cresol, offers another route to hydroxyaryl ketones. The Fries rearrangement of aryl esters, which can be formed by O-acylation of phenols, can also lead to the desired C-acylated products, particularly under thermodynamic control. Catalytic methods for the ortho-acylation of phenols using various Lewis acids or solid acid catalysts have been developed to improve regioselectivity and yield. bcrec.idorganic-chemistry.org

Below is a table summarizing some precursor-based synthetic routes.

| Precursor | Reagents and Conditions | Product Type |

| 2-Hydroxy-5-methylacetophenone | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Mannich Base |

| 2'-Hydroxyacetophenone | Alkyl Halide, Base, Phase Transfer Catalyst | O- and C-alkylated derivatives |

| 2'-Hydroxyacetophenone | Substituted Benzyl Alcohol, Iridium Catalyst, Microwave | C-alkylated products |

| 2'-Hydroxyacetophenone | Aldehyde, Base (Claisen-Schmidt Condensation) | Chalcone (B49325) (α,β-unsaturated ketone) |

| p-Cresol | Carboxylic Acid, Methanesulfonic Acid, Microwave | Ortho-acylated phenol (B47542) |

Multi-component Reactions in the Synthesis of this compound Analogs

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While direct MCRs for the synthesis of this compound itself are not extensively reported, MCRs are widely used to synthesize its heterocyclic analogs, such as chromanones. nih.govacs.orgbohrium.comresearchgate.net

For example, a one-pot, four-component reaction involving 2-hydroxybenzaldehydes, ethyl acetoacetate, acetylenecarboxylates, and isocyanides has been developed to synthesize functionalized cyclopentadiene-fused chromanones. nih.govacs.org This reaction proceeds through a cascade of events including Michael addition, intramolecular cyclization, and rearrangements. nih.govacs.org

The synthesis of 4-chromanone-2-carboxamides has also been achieved through a multi-component reaction of isocyanides. researchgate.net These approaches highlight the potential of MCRs to rapidly generate libraries of complex molecules based on the this compound scaffold for biological screening.

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the adherence to green chemistry principles to minimize environmental impact. In the context of this compound synthesis, several catalytic and greener approaches have been explored.

Catalytic Acylation: The Friedel-Crafts acylation, a classic method for synthesizing aryl ketones, often employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. guidechem.com Catalytic alternatives using solid acid catalysts such as ZSM-5 have been investigated for the acylation of phenols, offering advantages in terms of catalyst recyclability and improved regioselectivity. bcrec.id The use of methanesulfonic acid as a catalyst under microwave irradiation has also been shown to be an efficient and rapid method for the direct ortho-acylation of phenols. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate several synthetic transformations relevant to the target compound. For instance, the iridium-catalyzed alkylation of 2'-hydroxyacetophenone with alcohols proceeds efficiently under microwave conditions. researchgate.net The synthesis of chalcone derivatives via Claisen-Schmidt condensation can also be significantly enhanced by microwave irradiation, often leading to higher yields and purity in shorter reaction times compared to conventional heating.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective approach to chemical synthesis. nih.gov For instance, the asymmetric reduction of prochiral ketones to chiral alcohols can be achieved with high enantioselectivity using plant tissues or isolated enzymes. nih.govrsc.org This is particularly relevant for the synthesis of chiral analogs of this compound. Vanillyl alcohol oxidase has been used for the enantioselective hydroxylation of 4-ethylphenol (B45693) to produce chiral (R)-1-(4'-hydroxyphenyl)ethanol. wur.nl Furthermore, engineered enzymes have been employed for the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide in a biocatalytic cascade reaction. nih.gov

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and controlling product selectivity.

Elucidation of Reaction Pathways and Intermediate Species

The mechanisms of several key reactions involved in the synthesis of this compound and its derivatives have been studied.

The Mannich reaction proceeds through the formation of an iminium ion from the reaction of an aldehyde (e.g., formaldehyde) and a secondary amine. wikipedia.orgchemistrysteps.com The ketone, in its enol form, then acts as a nucleophile and attacks the iminium ion to form the β-amino-carbonyl product. wikipedia.orgchemistrysteps.com In the case of 2'-hydroxyacetophenones, the reaction can sometimes lead to the formation of chromanone derivatives through a competing ring-closure reaction. researchgate.net

The Claisen-Schmidt condensation mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. wikipedia.orgresearchgate.net This is followed by dehydration to yield the α,β-unsaturated ketone. libretexts.org Kinetic and spectroscopic studies have provided insights into the influence of substituents on the reaction rate. taylorfrancis.com

The Claisen condensation is another relevant reaction, particularly for the synthesis of 1,3-dicarbonyl derivatives. Its mechanism involves the formation of an ester enolate, which then attacks another ester molecule. libretexts.orgorganic-chemistry.org

Studies on Stereochemical Control and Asymmetric Synthesis of this compound Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of great interest, as chirality often plays a crucial role in the biological activity of molecules.

Asymmetric Reduction: A primary strategy for accessing chiral derivatives is the asymmetric reduction of the prochiral ketone functionality. This can be achieved using various chiral catalysts. Organocatalysts, such as those based on oxazaborolidines, BINOL, and thiourea-amines, have been successfully employed for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. rsc.org The use of pseudo-dipeptide based ligands with ruthenium catalysts has also proven effective for the asymmetric reduction of acetophenone (B1666503) derivatives.

Biocatalytic Approaches: As mentioned earlier, biocatalysis offers excellent stereocontrol. researchgate.netnih.govnih.gov A wide range of microorganisms and isolated enzymes, such as alcohol dehydrogenases, are capable of reducing ketones to their corresponding alcohols with high enantiomeric excess. nih.govmtak.hu The enantioselectivity can often be controlled by selecting the appropriate biocatalyst. For example, both (R)- and (S)-form chiral alcohols can be obtained from the reduction of prochiral ketones using different plant tissues. nih.gov The enzymatic synthesis of chiral 1-(4'-hydroxyphenyl)alcohols has been demonstrated on a multigram scale. wur.nl

The following table provides examples of asymmetric reduction of ketones.

| Ketone Substrate | Catalyst/Biocatalyst | Product | Enantiomeric Excess (ee) |

| Acetophenone | Plant Tissues (e.g., Carrot, Apple) | (R)- or (S)-1-Phenylethanol | Up to 98% |

| 4'-Chloroacetophenone | Plant Tissues | (R)- or (S)-1-(4-Chlorophenyl)ethanol | Up to 98% |

| Prochiral Ketones | Organocatalysts (e.g., Oxazaborolidine) | Chiral Secondary Alcohols | Excellent |

| Acetophenone Derivatives | [{RuCl2(p-cymene)}2] with pseudo-dipeptide ligand | Chiral 1-Arylethanols | Excellent |

Synthesis of Structurally Related Analogs and Derivatives of this compound

The molecular scaffold of this compound, characterized by a hydroxylated and methylated phenyl ring attached to a propanone chain, serves as a versatile precursor for the synthesis of a wide array of derivatives. The reactivity of the phenolic hydroxyl group, the ketone, and the adjacent active methylene group allows for extensive chemical modifications, leading to the generation of chalcones, Mannich bases, and various heterocyclic systems.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds belonging to the flavonoid family. chemrevlett.com They are synthesized from precursors of this compound, namely 2'-hydroxy-5'-methylacetophenone (B74881), through the Claisen-Schmidt condensation reaction. chemrevlett.comwikipedia.orgniscpr.res.in This reaction involves the base- or acid-catalyzed condensation of an aryl ketone with an aromatic aldehyde. nih.govchemistry-online.com

The synthesis is typically carried out by reacting 2'-hydroxy-5'-methylacetophenone with various substituted aromatic aldehydes in the presence of a base catalyst such as sodium hydroxide (B78521) or piperidine (B6355638) in an alcoholic solvent. niscpr.res.innih.gov The base facilitates the deprotonation of the α-carbon of the ketone, generating a reactive enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. scribd.com The reaction progress can be monitored using thin-layer chromatography (TLC). nih.gov

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Aryl Ketone Precursor | Aromatic Aldehyde | Catalyst/Solvent | Resulting Chalcone Derivative |

|---|---|---|---|

| 2'-Hydroxy-5'-methylacetophenone | Benzaldehyde | NaOH / Ethanol (B145695) | (E)-1-(2-Hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one |

| 2'-Hydroxy-5'-methylacetophenone | 4-Methylbenzaldehyde | NaOH / Ethanol | (E)-1-(2-Hydroxy-5-methylphenyl)-3-(p-tolyl)prop-2-en-1-one |

| 2'-Hydroxy-5'-methylacetophenone | 4-Methoxybenzaldehyde | Piperidine / Ethanol | (E)-1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 2'-Hydroxy-5'-methylacetophenone | 4-(Dimethylamino)benzaldehyde | NaOH / Ethanol | (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |

Mannich bases are β-amino-carbonyl compounds synthesized through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgacademicjournals.org In the context of this compound, the precursor 2'-hydroxy-5'-methylacetophenone provides the active hydrogen on its methyl group.

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The ketone, in its enol form, then attacks the iminium ion, leading to the formation of the β-amino-carbonyl product, or Mannich base. chemistrysteps.com These reactions are pivotal in organic synthesis as they form both a C-C and a C-N bond in a single operation. academicjournals.org Research has demonstrated the synthesis of 3-(dimethylamino)-1-(2'-hydroxy-5'-methylphenyl)propan-1-one from 2'-hydroxy-5'-methylacetophenone. researchgate.netresearchgate.net This resultant Mannich base can further undergo amine exchange reactions with various arylamines to produce a new series of derivatives. researchgate.netresearchgate.net

Table 2: Synthesis of Mannich Base Derivatives

| Ketone Precursor | Aldehyde | Amine | Resulting Mannich Base |

|---|---|---|---|

| 2'-Hydroxy-5'-methylacetophenone | Formaldehyde | Dimethylamine | 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)propan-1-one |

| 2'-Hydroxy-5'-methylacetophenone | Formaldehyde | Piperidine | 1-(2-Hydroxy-5-methylphenyl)-3-(piperidin-1-yl)propan-1-one |

| 2'-Hydroxy-5'-methylacetophenone | Formaldehyde | Morpholine | 1-(2-Hydroxy-5-methylphenyl)-3-morpholinopropan-1-one |

| 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)propan-1-one | N/A (Amine Exchange) | Aniline | 1-(2-Hydroxy-5-methylphenyl)-3-(phenylamino)propan-1-one |

The 2-hydroxy-5-methylphenyl keto structure is a valuable building block for synthesizing various heterocyclic compounds.

Chromones: Chromone (B188151) derivatives can be readily synthesized from 2-hydroxyphenyl ketones. researchgate.net One common method is the Baker-Venkataraman rearrangement, where the phenolic group of 2'-hydroxy-5'-methylacetophenone is first acylated, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization and dehydration to yield the chromone ring. Another route involves a Claisen-like condensation between the enolate of the 2-hydroxyphenyl ketone and an ester like ethyl formate, followed by cyclization.

Pyrazoles: Pyrazoles are frequently synthesized from chalcone precursors. The α,β-unsaturated carbonyl system of chalcones derived from 2'-hydroxy-5'-methylacetophenone (as described in section 1.3.1) is susceptible to cyclocondensation reactions with hydrazine (B178648) or its derivatives. benthamscience.comthepharmajournal.com The reaction, typically carried out in a solvent like ethanol or acetic acid, proceeds via the addition of hydrazine to the carbonyl system, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazole (B372694) ring. thepharmajournal.comscispace.com This method allows for the introduction of various substituents on the pyrazole ring depending on the specific hydrazine reagent used. thepharmajournal.com

Table 3: Synthesis of Heterocyclic Derivatives

| Heterocycle | Precursor | Key Reagents | General Synthetic Method |

|---|---|---|---|

| Chromone | 2'-Hydroxy-5'-methylacetophenone | 1. Acyl chloride, Pyridine 2. H₂SO₄ / Acetic Acid | O-acylation followed by Baker-Venkataraman rearrangement and acid-catalyzed cyclization. |

| Pyrazole | Chalcone derivative from 2'-hydroxy-5'-methylacetophenone | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Cyclocondensation of chalcone with hydrazine. thepharmajournal.com |

| N-Phenylpyrazole | Chalcone derivative from 2'-hydroxy-5'-methylacetophenone | Phenylhydrazine | Cyclocondensation of chalcone with phenylhydrazine. thepharmajournal.com |

The core structure of this compound can be chemically altered at its key functional groups to produce a variety of analogs.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(2-hydroxy-5-methylphenyl)propan-2-ol. This transformation is commonly achieved using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Oxime Formation: Reaction of the ketone with hydroxylamine (B1172632) hydrochloride results in the formation of the corresponding oxime. researchgate.net This derivatization is a common method for characterizing ketones.

Modifications of the Acetyl Group: The entire acetyl group of the precursor hydroxyacetophenone can be transformed. For instance, selective hydrodeoxygenation using specific catalysts can convert the acetyl group into an ethyl group, yielding ethyl-substituted phenol derivatives. rsc.org

Ring Substitution Analogs: While not a direct modification of the final compound, analogs with different substitution patterns on the phenyl ring are synthetically important. These are typically prepared by starting with an appropriately substituted phenol and carrying out the necessary acylation or rearrangement reactions. An example includes the synthesis of 2-hydroxy-5-methoxy-4-methylacetophenone. rsc.org

Advanced Characterization and Computational Studies of 1 2 Hydroxy 5 Methylphenyl Propan 2 One

Chromatographic and Separation Method Development for Purity Assessment and Isolation

Utilization of Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely employed for monitoring the progress of chemical reactions and assessing the purity of compounds. In the context of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, TLC serves as an indispensable tool during its synthesis. For instance, in a synthesis involving the reaction of p-cresyl acetate (B1210297) with aluminum chloride, TLC with an ethyl acetate:hexane (B92381) mobile phase is used to track the conversion of the starting material to the desired product. chemicalbook.com

The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). The separation is based on the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.

For this compound, a typical TLC analysis would involve spotting a small amount of the reaction mixture or the purified compound onto a silica gel plate. The plate is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation. After development, the spots can be visualized under UV light or by using a staining agent. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification.

The following interactive table provides representative Rf values for this compound and potential starting materials or impurities in a hypothetical TLC system.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| p-Cresol | 8:2 | 0.65 |

| p-Cresyl acetate | 8:2 | 0.80 |

| This compound | 8:2 | 0.45 |

Advanced Separation Techniques for Isolation of this compound and its Impurities

Following the synthesis of this compound, advanced separation techniques are essential for its isolation and the removal of any unreacted starting materials, byproducts, or other impurities. Column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful methods for achieving high purity.

Column Chromatography: This technique is a scaled-up version of TLC and is widely used for preparative separations. A glass column is packed with a stationary phase, such as silica gel, and the crude product mixture is loaded onto the top. A solvent or a gradient of solvents (mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. In the purification of this compound, a solvent system similar to that used in TLC, such as a hexane-ethyl acetate mixture, would be employed. nih.gov Fractions are collected as the solvent elutes from the column, and these are analyzed (often by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and efficient separation technique that utilizes high pressure to force the mobile phase through a column packed with very small particles of stationary phase. This results in higher resolution and faster separation times compared to traditional column chromatography. For the analysis and purification of this compound and its analogs, a reverse-phase (RP) HPLC method is often suitable. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com A common mobile phase for the separation of related compounds consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

The following table outlines a hypothetical HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, properties, and behavior of molecules like this compound at the atomic level. These methods complement experimental data and can offer insights that are difficult or impossible to obtain through experimentation alone.

Quantum Chemical Calculations (e.g., HOMO-LUMO Gap Analysis, Electronic Properties) of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

The electronic properties of this compound can be predicted using DFT calculations. These calculations can provide information about the distribution of electron density, molecular electrostatic potential, and orbital energies. For a related compound, 3-(2-Hydroxyphenyl)-1-phenyl propenone, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to study its molecular geometry, bond lengths, bond angles, and HOMO-LUMO energy gap. tandfonline.com Similar computational approaches can be applied to this compound to understand its electronic structure.

The table below presents hypothetical calculated electronic properties for this compound based on DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations and Conformation Studies of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, flexibility, and intermolecular interactions. For this compound, MD simulations can be used to explore its preferred conformations in different environments, such as in a solvent or interacting with a biological target.

These simulations can reveal the flexibility of the propanone side chain and the rotational freedom around the bond connecting it to the phenyl ring. Understanding the conformational landscape is crucial as the three-dimensional structure of a molecule often dictates its biological activity and physical properties. MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or the active site of an enzyme. These simulations can provide detailed information about the types and strengths of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these interactions.

Computational Approaches to Structure-Activity Relationship (SAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR modeling uses statistical and machine learning methods to develop predictive models that can guide the design of new analogs with improved properties. nih.gov

For a series of this compound analogs, where different substituents are introduced onto the phenyl ring, SAR models can be developed. These models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) as independent variables and the measured biological activity as the dependent variable. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build these predictive models. nih.gov

A typical workflow for a computational SAR study would involve:

Data Set Preparation: A series of analogs of this compound with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog using computational chemistry software.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various validation techniques.

These SAR models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.

Fundamental Biological Activity Studies of 1 2 Hydroxy 5 Methylphenyl Propan 2 One and Its Analogs

In Vitro Mechanistic Investigations of Cellular and Molecular Interactions

Derivatives and analogs of 1-(2-hydroxy-5-methylphenyl)propan-2-one have been the subject of various in vitro studies to elucidate their interactions at the cellular and molecular levels. These investigations have revealed significant effects on cell growth, enzyme activity, and key signaling pathways, highlighting their potential as scaffolds for therapeutic agent development.

Research has demonstrated that derivatives of this compound can modulate cell growth through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.

Apoptosis Induction: A notable analog, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), has been shown to induce apoptosis in human epidermoid carcinoma cells (A431). nih.gov The process is initiated by the generation of reactive oxygen species (ROS) in the early stages, which precedes the release of cytochrome c from mitochondria, subsequent activation of caspases, and DNA fragmentation. nih.gov This suggests that HMDB creates an oxidative cellular environment that leads to irreparable DNA damage, thereby triggering the apoptotic cascade. nih.gov

The molecular events in HMDB-treated A431 cells involve the upregulation of the pro-apoptotic protein Bad and the cell cycle inhibitor p21. nih.gov Concurrently, there is a downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL, as well as Bid and p53. nih.gov Furthermore, HMDB treatment enhances the expression of Growth Arrest DNA Damage inducible gene 153 (GADD153), a key marker of cellular stress, further linking DNA damage to the induction of apoptosis. nih.govntu.edu.tw

Cell Cycle Arrest and Autophagy: In addition to apoptosis, HMDB has been found to inhibit the growth of HeLa cervical cancer cells by inducing G1 cell cycle arrest and autophagy. nih.gov The G1 arrest is characterized by a decrease in the protein expression of cyclins D1, D3, and E, along with their partner cyclin-dependent kinases (CDKs) 2, 4, and 6. nih.gov Reciprocally, there is an increased expression of CDK inhibitors such as p15, p16, p21, and p27, which leads to the accumulation of the hypophosphorylated, active form of the retinoblastoma (Rb) protein. nih.gov

HMDB also triggers autophagy in HeLa cells, a cellular process of self-degradation of components. nih.gov This is evidenced by the accumulation of acidic vesicles and the increased expression of microtubule-associated protein-light chain 3 (LC3) and Beclin-1, key proteins in autophagosome formation. nih.gov A corresponding decrease in the p62 protein, which is degraded during autophagy, further confirms this process. nih.gov The suppression of survivin and Bcl-2 expression suggests a close link between the induced autophagy and apoptosis. nih.gov

| Mechanism | Cell Line | Key Molecular Effects | Reference |

|---|---|---|---|

| Apoptosis | A431 (Human Epidermoid Carcinoma) | ↑ ROS Production, ↑ GADD153, ↑ Caspase Activation, ↑ Bad, ↑ p21, ↓ Bcl-2, ↓ Bcl-XL, ↓ p53 | nih.gov |

| G1 Cell Cycle Arrest | HeLa (Cervical Cancer) | ↓ Cyclins D1/D3/E, ↓ CDKs 2/4/6, ↑ p15/p16/p21/p27, ↑ Hypophosphorylated Rb | nih.gov |

| Autophagy | HeLa (Cervical Cancer) | ↑ LC3, ↑ Beclin-1, ↓ p62 | nih.gov |

Analogs featuring a propan-2-one structure have been identified as effective enzyme inhibitors. Specifically, certain tetrazolylalkanoic acids with a propan-2-one substitution act as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov Both cPLA2α and FAAH are serine hydrolases involved in inflammatory processes, making them attractive targets for anti-inflammatory and analgesic drug development. nih.gov

The inhibitory mechanism involves the activated ketone group of the propan-2-one structure, which forms a covalent bond with the serine residue in the active site of these enzymes. nih.gov This "serine-trap" mechanism effectively inactivates the enzymes. nih.gov The dual inhibition is particularly noteworthy as it simultaneously blocks the formation of pro-inflammatory lipid mediators (via cPLA2α) and prevents the breakdown of anti-inflammatory endocannabinoids (via FAAH). nih.gov

Compounds related to this compound have been shown to modulate critical intracellular signaling pathways.

The autophagy induced by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) in HeLa cells is mediated through the modulation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathway. nih.gov The activation of AMPK and subsequent inhibition of the mTOR pathway are central to the initiation of autophagy. nih.gov The Akt-mTOR pathway is also involved in this process. nih.gov

Furthermore, HMDB is a novel activator of the tumor suppressor gene CEBPD (CCAAT/enhancer-binding protein delta). ntu.edu.tw It upregulates CEBPD transcription via the p38/CREB signaling pathway. ntu.edu.tw This increased expression of CEBPD is essential for HMDB-mediated apoptosis, as it leads to the transcriptional activation of pro-apoptotic genes like PPARG2 and GADD153. nih.govntu.edu.tw

Preclinical Biological Activity Profiling (Excluding Clinical Human Data)

The preclinical profiling of this compound and its analogs has revealed significant antimicrobial and antioxidant activities.

A variety of derivatives have been synthesized and tested against clinically relevant pathogenic microorganisms, demonstrating a range of antibacterial and antifungal activities.

A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed efficacy against Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, as well as the Gram-negative bacterium Escherichia coli. nih.gov One hydrazone derivative with a 5-nitrothien-2-yl fragment exhibited potent activity, surpassing the control antibiotic cefuroxime (B34974) against most tested strains. nih.gov Another hydrazone derivative with a benzylidene moiety showed very strong inhibition of S. aureus (MIC of 3.9 µg/mL) compared to cefuroxime (MIC of 7.8 µg/mL). nih.gov Some of these compounds also demonstrated excellent results in disrupting S. aureus and E. coli biofilms. nih.gov

Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, are active against Gram-positive pathogens like Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov These compounds displayed minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov

Other studies on 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives also confirmed good inhibitory activity against Klebsiella pneumoniae and E. coli. researchgate.net A β-diketone ligand, 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, and its copper (II) complex have also been studied for their antibacterial and antifungal properties. orientjchem.org

| Compound/Derivative Class | Target Microorganism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone (benzylidene moiety) | Staphylococcus aureus | 3.9 µg/mL | nih.gov |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone (5-nitrothien-2-yl moiety) | Bacillus cereus | 7.8 µg/mL | nih.gov |

| Synthetic 1,3‐bis(aryloxy)propan‐2‐amines | Gram-positive bacteria (incl. MRSA) | 2.5–10 µg/mL | nih.gov |

| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives | Klebsiella pneumoniae | Good inhibition at 12.5 µg/mL | researchgate.net |

The antioxidant potential of compounds related to this compound has been investigated through various assays. Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous diseases, by neutralizing harmful free radicals. nih.gov

A series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives were evaluated for their antioxidant capacity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.net Derivatives containing additional hydroxyl and methoxy (B1213986) groups on the phenyl ring were found to be more potent than the standard antioxidant used in the study. researchgate.net

In another study, a copper (II) complex of the β-diketone 1-(2-hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione was synthesized and tested for its antioxidant activity. orientjchem.org The IC50 value, which represents the concentration required to scavenge 50% of free radicals, was determined to be 644.74 µg/ml. While this was higher than the standard ascorbic acid (126.84 µg/ml), it nonetheless demonstrated the compound's capacity to act as an antioxidant. orientjchem.org These phenolic compounds typically exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to stabilize free radicals. chemimpex.com

Antiviral Efficacy and Latency Reversal Mechanisms (e.g., Anti-HIV)

The fight against the Human Immunodeficiency Virus (HIV) has been significantly challenged by the virus's ability to establish latent reservoirs, which are immune to standard highly active antiretroviral therapy (HAART). researchgate.net A promising strategy to eradicate these reservoirs is the "shock-and-kill" approach, which uses Latency-Reversing Agents (LRAs) to reactivate the dormant virus, making the infected cells visible to the immune system for elimination. researchgate.netnih.gov

Research has identified a novel chalcone (B49325) derivative, (E)-3-(5-(adamantan-1-yl)-2,4-bis (methoxymethoxy) phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one , as a potential LRA. nih.govsci-hub.se This compound, which shares the core 1-(2-hydroxy-5-methylphenyl) structure, acts by reactivating the latent HIV provirus, a critical first step in the "shock-and-kill" strategy. nih.govsci-hub.se

The broader class of chalcones has demonstrated diverse anti-HIV activities by targeting various viral enzymes essential for replication. nih.govnih.gov Studies have shown that certain chalcone derivatives can inhibit HIV-1 protease and reverse transcriptase. nih.gov For example, panduratin (B12320070) A and hydroxypanduratin A, isolated from Boesenbergia pandurata, exhibited potent anti-HIV-1 protease activity. nih.gov Another derivative, cardamonin, also showed considerable inhibitory effects on this enzyme. nih.gov The mechanism of action for many chalcones involves interfering with critical viral processes, such as the 3'-processing and strand transfer steps of HIV integrase. nih.gov

| Compound Class/Derivative | Target/Mechanism | Virus | Reference |

| (E)-3-(5-(adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | Latency-Reversing Agent (LRA); reactivates latent provirus. | HIV-1 | nih.govsci-hub.se |

| Panduratin A, Hydroxypanduratin A | Inhibition of HIV-1 Protease. | HIV-1 | nih.gov |

| Cardamonin | Inhibition of HIV-1 Protease. | HIV-1 | nih.gov |

| General Chalcones | Inhibition of HIV Reverse Transcriptase (RT) and Integrase (IN). | HIV | nih.gov |

| Isobavachalcone, Helichrysetin | Inhibition of MERS-CoV 3C-like protease (3CLpro). | MERS-CoV | sci-hub.se |

Anti-inflammatory Response at a Molecular Level

Analogs of this compound, specifically 2'-hydroxychalcones, have been extensively studied for their anti-inflammatory properties, which are mediated through the modulation of key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappaB (NF-κB) pathway, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. medchemexpress.comnih.govmdpi.com

NF-κB activation is a central event in the inflammatory cascade. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. mdpi.com Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. mdpi.com

Studies have demonstrated that 2'-hydroxychalcone (B22705) and its derivatives can block this process. They prevent the degradation of IκB, thereby inhibiting the activation and nuclear translocation of NF-κB. medchemexpress.comnih.gov This suppression of NF-κB activity leads to a downstream reduction in the expression of several key inflammatory molecules: nih.gov

Cell Adhesion Molecules (CAMs): The expression of ICAM-1, VCAM-1, and E-selectin, which are critical for the adhesion of neutrophils to endothelial cells during an inflammatory response, is downregulated. nih.gov

Inflammatory Enzymes: The production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is inhibited. frontiersin.orgresearchgate.net These enzymes are responsible for synthesizing the inflammatory mediators nitric oxide (NO) and prostaglandins (B1171923) (like PGE2), respectively. frontiersin.orgresearchgate.net

Pro-inflammatory Cytokines: The synthesis of cytokines such as TNF-α is suppressed. researchgate.net

The anti-inflammatory effects of these chalcones are dose-dependent and have been shown to be reversible. nih.gov By targeting the central NF-κB pathway, these compounds effectively attenuate the production of a wide array of mediators that drive the inflammatory response. researchgate.netresearchgate.net

| Compound/Analog Class | Molecular Target/Pathway | Downstream Effect | Reference |

| 2'-Hydroxychalcones | NF-κB Pathway | Inhibition of IκB degradation, preventing NF-κB nuclear translocation. | medchemexpress.comnih.gov |

| 2'-Hydroxychalcones | Cell Adhesion Molecules | Reduced expression of ICAM-1, VCAM-1, and E-selectin. | nih.gov |

| Chalcone Derivatives | Inflammatory Enzymes | Inhibition of COX-2 and iNOS expression, leading to decreased PGE2 and NO production. | frontiersin.orgresearchgate.net |

| Chalcone Derivatives | Pro-inflammatory Cytokines | Suppression of TNF-α production. | researchgate.net |

| Chalcone Derivative C64 | COX-2 / 5-LOX | Dual inhibition with high selectivity for COX-2 (IC50 = 0.092 µM for COX-2). | rjpbr.com |

Other Mechanistic Bioactivity Investigations of this compound and its Analogs

Beyond antiviral and anti-inflammatory activities, research into analogs of this compound has revealed other significant mechanistic bioactivities, primarily related to enzyme inhibition and antioxidant effects.

Enzyme Inhibition: Chalcone derivatives have been identified as inhibitors of various enzymes implicated in different pathologies. For instance, certain 2'-hydroxychalcones show potent inhibitory activity against lipoxygenases (LOXs), a family of enzymes involved in the inflammatory cascade by producing leukotrienes. mdpi.commdpi.com In-silico docking studies and subsequent in-vitro assays have explored the binding of these chalcones to the active sites of LOX enzymes, suggesting them as potential lead compounds for designing new anti-inflammatory agents targeting this pathway. mdpi.com Additionally, some chalcones and their isomeric flavanones have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in the management of neurodegenerative diseases. mdpi.com

Antioxidant Activity: The structural features of these phenolic compounds, particularly the presence of hydroxyl groups on the aromatic rings, are crucial for their antioxidant activity. mdpi.com Chalcones exhibit antioxidant effects through mechanisms such as free radical scavenging. They can effectively neutralize reactive oxygen species (ROS) like the DPPH radical, which plays a role in oxidative stress and cellular damage. nih.govnih.gov

Antimicrobial Investigations: The parent ketone, 1-(2-Hydroxy-5-methylphenyl)ethanone , has itself been the subject of computational studies to evaluate its antimicrobial potential. Molecular docking analyses have been used to predict the binding efficacy of this compound against various essential proteins in bacteria, such as Staphylococcus aureus. researchgate.net These in-silico studies have shown good predicted binding affinities, suggesting that the molecule could serve as a scaffold for developing new antimicrobial agents. researchgate.net

Environmental Behavior and Transformation Studies of 1 2 Hydroxy 5 Methylphenyl Propan 2 One

Degradation Pathways and Mechanisms in Environmental Matrices

The environmental degradation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one is anticipated to occur through a combination of biotic and abiotic processes. In environmental matrices such as soil and water, the primary degradation pathways for organic compounds include biodegradation, photolysis, and hydrolysis. For phenolic compounds, biodegradation is often a significant route of transformation. researchgate.net The rate and extent of these degradation processes are influenced by various environmental factors, including temperature, pH, microbial population, and the presence of other organic matter. researchgate.net

In soil, the sorption of the compound to organic matter can affect its bioavailability for microbial degradation. The combined effects of strong sorption and rapid biodegradation can lead to the complete degradation of similar chemicals in the upper soil layers, minimizing the risk of leaching into groundwater. researchgate.net The degradation of phenolic compounds in soil and water is a critical area of study due to their potential toxicity. researchgate.net

The following table summarizes potential degradation pathways for phenolic ketones in the environment, based on general principles of environmental chemistry.

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Biodegradation | Microbial breakdown of the organic molecule into simpler substances. | Microbial community, oxygen availability, temperature, pH, nutrient levels. | Catechols, organic acids, carbon dioxide, water. |

| Photolysis | Degradation by sunlight, particularly UV radiation. | Light intensity, presence of photosensitizers (e.g., dissolved organic matter). | Oxidized and fragmented byproducts. |

| Hydrolysis | Chemical breakdown due to reaction with water. | pH, temperature. | Generally slow for this class of compounds unless specific functional groups susceptible to hydrolysis are present. |

Photochemical and Chemical Transformations of this compound

The photochemical transformation of this compound in the environment is likely to be a significant degradation pathway, particularly in sunlit surface waters. Aromatic ketones are known to mediate the photo-oxidative degradation of phenols in aqueous solutions. researchgate.net This process is relevant in natural waters where dissolved natural organic matter (DNOM) can act as a photosensitizer. acs.org

The mechanism often involves the absorption of light by the ketone, leading to an excited triplet state. This excited state can then react with other molecules, such as phenols, leading to their oxidation. researchgate.netacs.org The quenching of the ketone's triplet state by the phenol (B47542) can occur at nearly diffusion-controlled rates. researchgate.net

Chemical transformations, aside from photochemical processes, may include reactions with naturally occurring oxidants in the environment. The hydrolysis of phenolic compounds can be influenced by pH and temperature, though for many phenolic structures, this is not a primary degradation route under typical environmental conditions. nih.gov

The table below outlines potential photochemical and chemical transformation reactions for this compound.

| Transformation Process | Reagents/Conditions | Probable Mechanism | Potential Transformation Products |

| Direct Photolysis | UV radiation from sunlight | Absorption of photons leading to bond cleavage. | Ring-opened products, smaller organic acids. |

| Indirect Photolysis | Sunlight, dissolved organic matter, nitrate | Sensitized reaction initiated by excited species from other molecules. | Hydroxylated and oxidized derivatives. |

| Oxidation | Reactive oxygen species (e.g., hydroxyl radicals) | Abstraction of a hydrogen atom or addition to the aromatic ring. | Quinones, hydroxylated analogs. |

Biotransformation by Microbial Systems

The biotransformation of this compound by microbial systems is expected to be a key process in its environmental degradation. A wide variety of microorganisms have the metabolic capability to degrade phenolic compounds. tandfonline.com Bacteria and fungi can utilize these compounds as a source of carbon and energy. nih.gov

Aerobic degradation of phenols typically begins with hydroxylation of the aromatic ring to form a catechol intermediate. This is followed by ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, catalyzed by specific dioxygenase enzymes. frontiersin.orgnih.govnih.gov The subsequent intermediates are then funneled into central metabolic pathways. nih.gov

Anaerobic degradation of phenols is also possible, though the mechanisms are different and generally slower. The initial step in anaerobic phenol degradation is often carboxylation. tandfonline.com The metabolic versatility of microorganisms allows for the degradation of a wide range of substituted phenols. nih.gov Fungi, in particular, have shown a unique ability to degrade phenolic compounds under conditions that may be unfavorable for bacteria. researchgate.net

Below is a table summarizing the key aspects of microbial biotransformation of phenolic ketones.

| Microbial Group | Key Enzymes | Metabolic Pathway | Potential Metabolites |

| Aerobic Bacteria (e.g., Pseudomonas) | Phenol hydroxylases, Catechol dioxygenases | Hydroxylation followed by ortho- or meta-ring cleavage. | Catechol, cis,cis-muconate, 2-hydroxymuconic semialdehyde. |

| Fungi (e.g., Candida, Trichosporon) | Laccases, Peroxidases | Extracellular enzymatic degradation. | Oxidized phenolic polymers, quinones. |

| Anaerobic Bacteria | Carboxylases, Reductases | Initial carboxylation followed by ring reduction and cleavage. | 4-hydroxybenzoate, cyclohexanone (B45756) derivatives. |

Environmental Fate Modeling and Prediction

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. ecetoc.org For this compound, in the absence of specific experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate its physicochemical properties and environmental fate. ecetoc.orgosti.gov

QSAR models use the chemical structure of a compound to predict properties such as its octanol-water partition coefficient (log Kow), water solubility, and rates of degradation. osti.gov These models are developed by establishing a statistical relationship between the chemical structure and a known property for a range of similar compounds. ecetoc.org For phenolic compounds, QSAR models have been developed to predict their toxicity and antioxidant activity, which can be related to their reactivity and potential for degradation. nih.gov

The reliability of QSAR predictions depends on the quality of the data used to build the model and the similarity of the target compound to the chemicals in the training set. ecetoc.org For a comprehensive environmental risk assessment, the predictions from these models should ideally be verified with experimental data.

The following table lists key parameters used in environmental fate modeling and their relevance for this compound.

| Model Parameter | Definition | Predicted Environmental Behavior |

| Log Kow (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Indicates the tendency of the compound to partition into organic matter in soil and sediment, and its potential for bioaccumulation. |

| Water Solubility | The maximum concentration of a chemical that will dissolve in water. | Influences the mobility of the compound in aquatic systems and its availability for microbial degradation. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the likelihood of the compound to volatilize from soil and water into the atmosphere. |

| Biodegradation Half-life | The time required for 50% of the compound to be degraded by microbial action. | A key indicator of the persistence of the compound in the environment. |

Role in Advanced Materials and Chemical Technologies

Role of 1-(2-Hydroxy-5-methylphenyl)propan-2-one as an Intermediate in Complex Organic Synthesis

The molecular architecture of this compound makes it a significant research scaffold and a key precursor for the synthesis of a wide array of complex organic molecules and heterocyclic compounds. Its utility stems from the reactivity of its distinct functional groups, which allow for its incorporation into more elaborate molecular structures with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

The presence of the phenolic hydroxyl group and the ketone moiety in close proximity allows this compound to serve as an excellent starting material for the synthesis of various heterocyclic systems. researchgate.net It is particularly valuable as a building block for flavonoids, chromanones, and related structures. The reactivity of its core structure enables the formation of a diverse range of heterocycles that are prominent in medicinal chemistry. orientjchem.org For instance, derivatives of this scaffold are used to synthesize chalcones, which are intermediates for dihydrochalcones and other bioactive molecules. nih.gov

Furthermore, the this compound framework is a crucial starting material for pharmaceutical scaffolds. Researchers have utilized it as a foundational structure to create novel compounds with potential biological activities, including antimicrobial and anticancer properties. A notable example is its use in the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been investigated for their potent activity against multidrug-resistant bacteria. nih.gov

Below is a table summarizing key classes of compounds synthesized using this intermediate.

| Compound Class | Synthetic Utility | Potential Application |

| Chalcones | Synthesized via condensation reactions; precursors to flavonoids. nih.gov | Anti-inflammatory, antioxidant agents. |

| Flavonoids/Flavanones | Formed through cyclization reactions of chalcone (B49325) precursors. researchgate.net | Therapeutic agents, nutraceuticals. |

| Pyrrolidinones | The scaffold is used to construct the pyrrolidinone ring system. nih.gov | Antibacterial agents against resistant pathogens. nih.gov |

| Other Heterocycles | The versatile reactivity allows for the formation of various heterocycles. orientjchem.org | Broad use in medicinal chemistry. |

Applications in Polymer Chemistry (e.g., Photoinitiators, Additives)

While direct, large-scale industrial applications of this compound in polymer chemistry are not extensively documented in publicly available research, its structural isomers and related compounds are of significant importance, particularly as photoinitiators. chemimpex.comuvabsorber.com A close structural analog, 2-Hydroxy-2-methyl-1-phenyl-1-propanone, is a widely used Type I photoinitiator in UV curing systems. uvabsorber.comgoogle.com These initiators are critical for the rapid polymerization of acrylic resins used in coatings, inks, and adhesives. uvabsorber.com

Photoinitiators with an α-hydroxy ketone structure, similar to the compound , function by undergoing α-cleavage upon exposure to UV light to generate free radicals, which in turn initiate the polymerization process. nih.gov This technology is valued for its high efficiency, low energy consumption, and environmentally friendly profile. nih.gov The resulting polymers are used for protective and decorative coatings on wood, metal, paper, and plastic. uvabsorber.com

Additionally, the isomeric compound 1-(2-Hydroxy-5-methylphenyl)propan-1-one is noted for its role in the production of specialty polymers, contributing to materials with enhanced properties for coatings and adhesives. chemimpex.com This suggests that the hydroxymethylphenyl propanone scaffold is well-suited for applications in polymer science.

The table below compares this compound with a commercially significant photoinitiator analog.

| Feature | This compound | 2-Hydroxy-2-methyl-1-phenyl-1-propanone |

| CAS Number | 52064-28-5 (illustrative) | 7473-98-5 uvabsorber.com |

| Structure | Ketone at position 2 of the propane (B168953) chain. | Ketone at position 1 of the propane chain. |

| Primary Application | Organic synthesis intermediate. nih.gov | Photoinitiator for UV curing. uvabsorber.comgoogle.com |

| Function in Polymers | Not widely documented. | Initiates polymerization of acrylates. uvabsorber.com |

| End-Use Industries | Pharmaceuticals, Research. chemimpex.comnih.gov | Coatings, Inks, Adhesives. chemimpex.comuvabsorber.com |

Development of Novel Chemical Reagents Utilizing the this compound Scaffold

The unique structure of this compound serves as a versatile scaffold for the rational design and synthesis of novel chemical reagents and bioactive molecules. nih.govnih.gov Its utility lies in its capacity to be systematically modified to generate libraries of new compounds for screening and development, particularly in the search for new therapeutic agents. nih.gov

A prominent area of research involves using this scaffold to address the challenge of antibiotic resistance. nih.gov Scientists have successfully synthesized a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their corresponding hydrazones. nih.gov These new chemical entities were specifically designed to target disease-causing bacteria. nih.gov

In vitro evaluations of these novel compounds have demonstrated significant antibacterial efficacy. For example, a hydrazone derivative incorporating a 5-nitrothien-2-yl fragment was found to exhibit potent activity against several bacterial strains, including Staphylococcus aureus, and in some cases surpassed the efficacy of the control antibiotic, cefuroxime (B34974). nih.gov Furthermore, this same compound showed excellent results in disrupting established bacterial biofilms of both S. aureus and E. coli, a critical factor in persistent infections. nih.gov Another derivative, a hydrazone with a benzylidene moiety, showed particularly strong inhibition of S. aureus. nih.gov

These research findings underscore the value of the this compound scaffold as a foundational structure for developing new chemical reagents with targeted biological activity.

The following table details the research findings on novel antibacterial agents derived from this scaffold.

| Derivative Class | Target Pathogen(s) | Key Research Finding | Reference |

| Hydrazone with 5-nitrothien-2-yl moiety | S. aureus, L. monocytogenes, B. cereus, E. coli | Potent antibacterial activity; surpassed control antibiotic against some strains. Excellent disruption of S. aureus and E. coli biofilms. | nih.gov |

| Hydrazone with 5-nitrofuran-2-yl moiety | S. aureus, L. monocytogenes, B. cereus, E. coli | Potent antibacterial effect on all tested bacterial strains. | nih.gov |

| Hydrazone with benzylidene moiety | S. aureus | Demonstrated very strong inhibition of S. aureus, superior to the control antibiotic. | nih.gov |

Q & A

What are the best practices for determining the crystal structure of 1-(2-Hydroxy-5-methylphenyl)propan-2-one using X-ray diffraction?

Category: Advanced

Answer:

Single-crystal X-ray diffraction is the gold standard for structural determination. Key steps include:

- Data Collection: Use a diffractometer (e.g., MacScience DIPLabo 32001) with a fine-focus sealed tube and graphite monochromator for high-resolution data .

- Refinement: Employ SHELXL for least-squares refinement, focusing on parameters like bond lengths and angles. For example, bond angles such as C8–C9–C4 (118.1°) and C7–C8–H8 (118.6°) should be validated against expected values .

- Validation: Use tools like PLATON or CCDC guidelines to check for structural anomalies (e.g., unusual torsion angles like O11–C1–C2–C3 = 7.3°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.